
1-(2,3-Dichlorophenyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)-1,4-diazepane is a chemical compound belonging to the diazepane family It is characterized by the presence of a diazepane ring substituted with a 2,3-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)-1,4-diazepane can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes the use of protonic solvents for after-treatment and refining, resulting in a product with a purity of over 99.5% and a yield of more than 59.5% .
化学反応の分析
Types of Reactions: 1-(2,3-Dichlorophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted diazepane compounds.
科学的研究の応用
1-(2,3-Dichlorophenyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-(2,3-Dichlorophenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act on neurotransmitter receptors, influencing their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(2,3-Dichlorophenyl)piperazine: This compound is structurally similar and shares some chemical properties with 1-(2,3-Dichlorophenyl)-1,4-diazepane.
3,4-Dichlorophenylpiperazine: Another related compound with similar substitution patterns on the phenyl ring.
Uniqueness: this compound is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties compared to its piperazine analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC名 |
1-(2,3-dichlorophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15/h1,3-4,14H,2,5-8H2 |
InChIキー |
RXVUMNWVTXKGCT-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
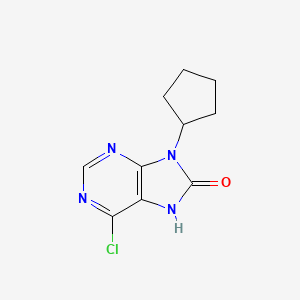

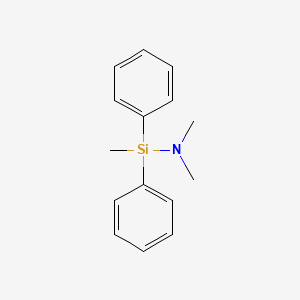
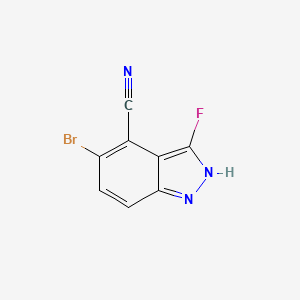
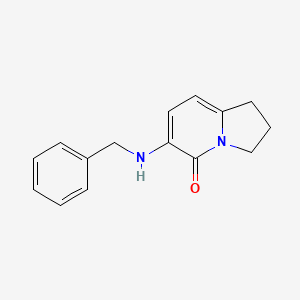
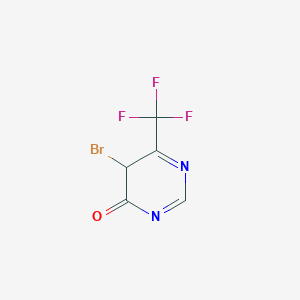
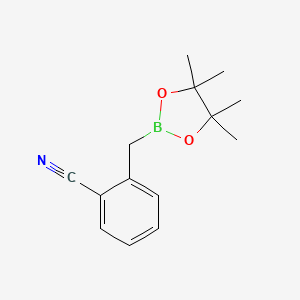

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)

![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
